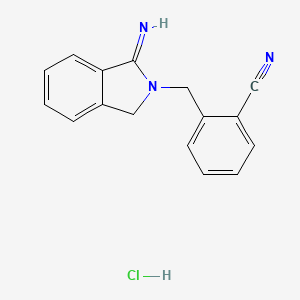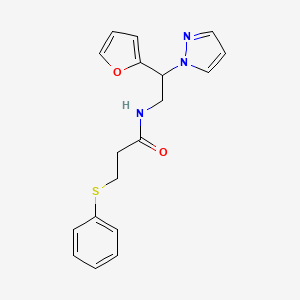
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide, commonly known as FPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPTP belongs to the class of compounds known as thiosemicarbazones, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of FPTP involves the inhibition of the enzyme ribonucleotide reductase, which is responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, FPTP prevents the proliferation of cancer cells and induces apoptosis. FPTP also inhibits the production of reactive oxygen species (ROS), which are known to play a key role in the development of cancer and inflammation.
Biochemical and physiological effects:
FPTP has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPTP also inhibits the production of pro-inflammatory cytokines, which are responsible for the development of inflammation. In addition, FPTP has been found to exhibit potent antioxidant activity by scavenging free radicals and preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FPTP in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its ability to inhibit the production of ROS. However, the limitations of using FPTP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires careful evaluation before use.
Zukünftige Richtungen
There are several future directions for the study of FPTP. One potential direction is the development of novel analogs of FPTP with improved solubility and reduced toxicity. Another direction is the evaluation of FPTP in preclinical models of cancer and inflammation to determine its efficacy and safety. Finally, the study of the mechanism of action of FPTP and its interaction with other cellular pathways could provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of FPTP involves the reaction of 2-acetyl furan and 1H-pyrazole-1-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then reacted with 3-phenylthiopropanoic acid in the presence of thionyl chloride and triethylamine to obtain FPTP. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
FPTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FPTP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, FPTP has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(9-13-24-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTFAYJMQPZELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

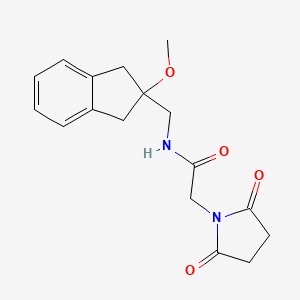
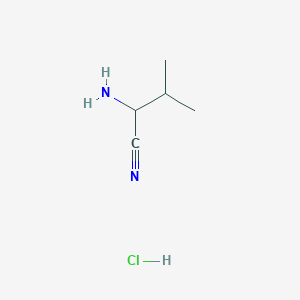
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)

![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)


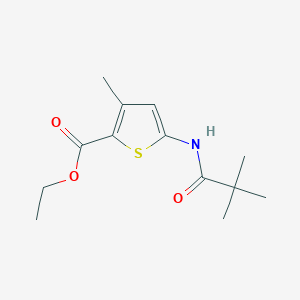
![Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2458918.png)

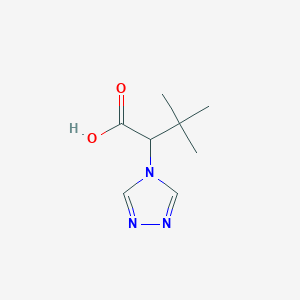
![N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide](/img/structure/B2458929.png)

